(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

GPR40 agonist synthesis AMG 837 intermediate chemoselective phenol alkylation

Procure (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid as a validated chiral intermediate for GPR40 receptor agonist synthesis (e.g., AMG 837). The defined (3S) stereochemistry is critical for biological activity; the para-hydroxyl enables chemoselective phenol alkylation under phase-transfer catalysis. The terminal alkyne provides an orthogonal handle for Sonogashira coupling or click chemistry. Available at ≥97% purity as an off-white solid. Not substitutable with racemates or regioisomers.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 865233-35-8
Cat. No. B1429266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid
CAS865233-35-8
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC#CC(CC(=O)O)C1=CC=C(C=C1)O
InChIInChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1
InChIKeyQFYGPUAIMQUIOO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8) as a Chiral β-Alkynyl Acid Intermediate for GPR40 Agonist Synthesis


(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid, also designated (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid, is a chiral β-alkynyl carboxylic acid (C₁₂H₁₂O₃, MW 204.22) featuring a stereogenic center at the C3 position, a para-hydroxyphenyl substituent, and an internal alkyne moiety conjugated to the hexanoic acid backbone . The compound is commercially available as a research intermediate at ≥97% purity, with procurement specifications including an off-white solid appearance and storage at room temperature . Its primary documented application lies in the convergent synthesis of GPR40 (FFAR1) receptor agonists, notably AMG 837, where it serves as a critical coupling partner for chemoselective phenol alkylation [1].

Why (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8) Cannot Be Substituted with In-Class Analogs


Generic substitution of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid with structurally similar β-alkynyl acids or alternative GPR40 agonist fragments is not scientifically equivalent due to three interdependent factors: (i) the defined (3S) stereochemistry at the β-position is essential for target binding and downstream biological activity; substitution with the (3R)-enantiomer yields a distinct stereoisomer with unvalidated pharmacological properties and may require separate regulatory qualification ; (ii) the para-hydroxyl group on the phenyl ring enables chemoselective phenol alkylation under tetrabutylphosphonium hydroxide catalysis—a reaction that des-hydroxy analogs or ortho/meta-substituted isomers cannot participate in without altered regioselectivity or yield [1]; and (iii) the terminal alkyne at the C4 position provides a defined handle for Sonogashira coupling and click chemistry derivatization, whereas saturated or alkene-containing analogs lack this orthogonal reactivity [2]. These properties are not interchangeable across the compound class.

Quantitative Differentiation Evidence for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8) Relative to Comparators


Validated Intermediate in Scalable GPR40 Agonist Synthesis: (3S)-Acid vs. Alternative Coupling Partners

In the convergent synthesis of AMG 837, (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1) served as the sole viable coupling partner with 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl (2) to afford the final GPR40 agonist. The coupling proceeded via chemoselective phenol alkylation using tetrabutylphosphonium hydroxide, a transformation that cannot be executed with non-phenolic β-alkynyl acids or ester-protected derivatives without additional deprotection steps [1]. The chiral β-alkynyl acid was obtained in 35% overall yield via classical resolution of racemic (±)-1, and the racemate itself was prepared through a telescoped sequence featuring conjugate alkynylation of a Meldrum's acid-derived acceptor [2]. This validated, scalable route replaced an original 12-step synthesis with a 9-step process achieving 25% overall yield of AMG 837, demonstrating the critical role of this specific intermediate in process optimization [3].

GPR40 agonist synthesis AMG 837 intermediate chemoselective phenol alkylation

Enantiomeric Purity and Stereochemical Identity: (3S) vs. (3R) Configuration

The (3S) configuration of this β-alkynyl acid is not stereochemically interchangeable with its (3R)-enantiomer (CAS 1147732-37-3). The (3S)-enantiomer was prepared via classical resolution of racemic (±)-1, yielding the desired stereoisomer in 35% overall yield [1]. Commercially, the (3S)-enantiomer is supplied with a purity specification of ≥97% and defined stereochemistry, whereas the (3R)-enantiomer is primarily available as the methyl ester derivative (CAS 929713-77-9) rather than the free acid, indicating distinct procurement and synthetic pathways . No head-to-head biological comparison data between (3S) and (3R) enantiomers of the free acid were identified in the open literature, but the established stereospecificity of GPR40 receptor binding for this scaffold class implies that stereochemical identity is critical for downstream activity [2].

chiral resolution enantiomeric purity stereochemical identity

Fragment-Based Drug Discovery Scaffold: Commercial Availability and Purity Specifications

As a fragment molecule, (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid is commercially supplied for drug discovery applications at purities ranging from 95% to 98% across multiple vendors [1]. Typical procurement specifications include: off-white solid appearance, molecular formula C₁₂H₁₂O₃ (MW 204.22), and storage at room temperature or 4°C depending on vendor recommendations . Pricing data indicate that 1 g quantities are available at approximately $220 USD, with 5 g at $935 USD, positioning this compound as a cost-effective fragment for hit-to-lead campaigns compared to de novo synthesis of custom β-alkynyl acid scaffolds . In contrast, related fragment alternatives such as 4-hexynoic acid (CAS 41143-12-8) lack the hydroxyphenyl substituent required for GPR40 binding interactions, while (S)-2-aminohex-4-ynoic acid (CAS 29834-76-2) introduces an α-amino group that alters both physicochemical properties and biological target profile .

fragment-based drug discovery molecular scaffold medicinal chemistry building block

GPR40 Agonist Scaffold Validation: Core Structure in Patent-Disclosed Derivatives

The (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid scaffold serves as the core pharmacophore for a class of GPR40 receptor agonists disclosed in patent literature [1]. WO2019134984A1 claims novel 3-phenyl-4-hexynoic acid derivatives exhibiting GPR40 agonist activity, wherein the (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid substructure represents the minimal active fragment [2]. This patent landscape establishes the scaffold as a validated starting point for structure-activity relationship (SAR) exploration in metabolic disease programs. In contrast, 3-phenylpropanoic acid derivatives lacking the alkyne moiety show distinct GPR40 binding profiles, and spiro-ring GPR40 agonists derived from (3R)-3-(4-hydroxyphenyl)-4-hexynoic acid methyl ester represent a separate chemotype with different synthetic entry points . No direct comparative EC₅₀ or binding affinity data between (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid itself and other GPR40 agonist scaffolds were identified in open literature; the differentiation lies in the patent-protected core scaffold identity.

GPR40 agonists type 2 diabetes 3-phenyl-4-hexynoic acid derivatives

Validated Application Scenarios for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS 865233-35-8) in Research and Industrial Settings


Scalable Synthesis of GPR40 Agonists (e.g., AMG 837) for Metabolic Disease Programs

Procure (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid as a validated key intermediate for the convergent synthesis of GPR40 receptor agonists. The compound enables chemoselective phenol alkylation with 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl to afford AMG 837, a clinical candidate for type 2 diabetes [1]. This specific intermediate supports a 9-step scalable route with 25% overall yield, representing a 3-step reduction from the original 12-step synthesis [2]. Process development documentation confirms compatibility with tetrabutylphosphonium hydroxide-mediated coupling and downstream salt formation (sodium or hemicalcium dihydrate) for improved drug substance stability .

Fragment-Based Drug Discovery (FBDD) Hit Expansion Using Orthogonal Reactive Handles

Utilize (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid as a fragment scaffold (MW 204.22) for hit-to-lead optimization campaigns. The molecule provides three orthogonal reactive sites: a carboxylic acid for amide/ester formation, a phenolic hydroxyl for O-alkylation or Mitsunobu chemistry, and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling [1]. Commercial availability at ≥97% purity in gram quantities ($220/1g, $935/5g) enables rapid SAR exploration without de novo scaffold synthesis [2]. This fragment is positioned within patent-disclosed GPR40 agonist chemical space, offering a defined IP landscape for lead optimization .

Stereospecific Synthesis of Chiral β-Alkynyl Acid Derivatives

Employ the (3S)-enantiomer as a chiral building block for asymmetric synthesis applications requiring defined stereochemistry at the β-position of hexynoic acid derivatives. The compound can be prepared via classical resolution of racemic acid (35% yield) or sourced commercially with validated stereochemical identity [1]. Applications include the preparation of dihydrate salt forms with improved pharmacokinetic properties compared to the racemate or alternative salt forms [2]. The chiral acid form has demonstrated better pharmacokinetics than the corresponding salt form in development-stage studies, supporting its use in early-stage drug candidate optimization .

Bioorthogonal Conjugation via Alkyne Click Chemistry

Leverage the terminal alkyne moiety of (3S)-3-(4-hydroxyphenyl)-4-hexynoic acid for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (SPAAC) bioconjugation strategies. This enables site-specific labeling of azide-functionalized biomolecules, including proteins incorporating unnatural amino acids [1]. The hydroxyphenyl group provides additional UV absorbance for tracking and quantification, while the carboxylic acid offers a handle for further derivatization or surface immobilization. This application extends the utility of the compound beyond GPR40 agonist synthesis into chemical biology and proteomics workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.